5,6-Dihydrodibenzo[b,f]azocine
Description
Historical Context of Dibenzoazocine Synthesis
The synthesis of the dibenzazocine skeleton was first developed in 1963 by Monro and his colleagues. researchgate.net Their initial approach involved a Beckmann rearrangement of dibenzosuberone (B195587) oxime, followed by reduction with lithium aluminum hydride (LiAlH4). researchgate.net This foundational work opened the door for further exploration and the development of more diverse and efficient synthetic methodologies.
Over the years, various strategies have been employed to construct the dibenzo[b,f]azocine framework. These methods often involve multi-step sequences, including intramolecular cyclization reactions. For instance, the synthesis of 5,6-dihydrodibenzo[b,f]azocine can be achieved from dibenzo[b,f]azocin-6(5H)-one through reduction. thno.org One documented procedure involves the reduction of 11,12-dihydrodibenz[b,f]azocin-6(5H)-one using lithium aluminum hydride in tetrahydrofuran (B95107) (THF) to yield 5H-5,6,11,12-Tetrahydrodibenzo[b,f]azocine. prepchem.com
Another synthetic pathway to this compound starts from 5-dibenzosuberenone. thno.org This process involves the formation of 5H-dibenzo[a,d]cyclohepten-5-one oxime, which then undergoes a Beckmann rearrangement to yield dibenzo[b,f]azocin-6(5H)-one. Subsequent reduction with LiAlH4 affords the target compound. thno.org A similar synthesis begins with the reaction of dibenzosuberenone (B194781) with hydroxylamine (B1172632) hydrochloride in pyridine (B92270) to form the oxime, which is then treated with polyphosphoric acid to induce the rearrangement. google.com The resulting amide is then reduced to provide this compound. google.com
More contemporary methods have also been developed. For example, a one-pot procedure starting from tert-butyl {2-[(Z)-2-(2-formylphenyl)ethenyl]phenyl}carbamate has been described. rsc.org Treatment of this starting material with hydrochloric acid followed by sodium borohydride (B1222165) yields this compound. rsc.org
Significance of Eight-Membered Nitrogen Heterocycles in Synthetic Chemistry
Eight-membered nitrogen-containing heterocycles, such as the azocine (B12641756) ring system found in dibenzoazocines, are considered privileged structures in medicinal chemistry and drug discovery. rsc.orgrsc.orgresearchgate.net These scaffolds are present in a variety of natural products and biologically active molecules. rsc.orgresearchgate.net Their significance stems from their unique and often conformationally flexible three-dimensional shapes, which can allow for potent and selective interactions with biological targets. rsc.org
Despite their importance, the synthesis of eight-membered N-heterocycles presents a considerable challenge for synthetic chemists. rsc.orgrsc.org The difficulty arises from unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. rsc.orgrsc.org These factors can lead to competing side reactions, such as polymerization, and often require carefully designed substrates and specific reaction conditions to achieve the desired cyclization. rsc.org
The development of novel and efficient synthetic strategies to access these complex scaffolds is an active area of research. rsc.orgrsc.org The dibenzo[b,f]azepine skeleton, a related seven-membered ring system, has also been a focus of extensive synthetic efforts due to its presence in numerous commercial drugs, including antidepressants, anxiolytics, and anticonvulsants. nih.gov The successful synthesis of these heterocycles has not only provided access to important therapeutic agents but has also driven the development of new synthetic methodologies.
The dibenzo[b,f]azocine framework, in particular, has been explored for its potential in various therapeutic areas. ontosight.ai Derivatives of this scaffold have been investigated for their effects on the central nervous system. myskinrecipes.comontosight.ai The structural similarity of dibenzoazocines to known bioactive compounds has spurred research into their potential as antidepressants, anxiolytics, and anticonvulsants. ontosight.ai
The versatility of the dibenzoazocine core is further highlighted by its use in materials science, with applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. ontosight.ai This broad range of potential applications underscores the continued importance of developing efficient and versatile synthetic routes to this compound and its derivatives.
Chemical and Physical Properties
This compound is typically a pale-yellow to yellow-brown or green powder or crystalline solid. sigmaaldrich.com It is soluble in organic solvents such as chloroform. rug.nl
| Property | Value | Reference |
| Molecular Formula | C15H13N | sigmaaldrich.combiochempartner.com |
| Molecular Weight | 207.27 g/mol | sigmaaldrich.combiochempartner.com |
| IUPAC Name | (Z)-5,6-dihydrodibenzo[b,f]azocine | sigmaaldrich.com |
| CAS Number | 23194-93-6 | sigmaaldrich.combiochempartner.com |
| Physical Form | Pale-yellow to yellow-brown to green powder or crystals | sigmaaldrich.com |
| Storage | Room temperature, in a dry, dark place | sigmaaldrich.com |
Spectroscopic Data
The structure of this compound has been confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
¹H NMR (400 MHz, CDCl₃): δ 7.27-7.23 (m, 1H), 7.20-7.15 (m, 3H), 6.96 (dd, J = 7.8, 1.6 Hz, 1H), 6.88 (ddd, J = 8.0, 7.2, 1.6 Hz, 1H), 6.60 (ddd, J = 7.7, 7.2, 1.2 Hz, 1H), 6.54 (d, J = 13.0 Hz, 1H), 6.48-6.45 (m, 1H), 6.35 (d, J = 13.1 Hz, 1H), 4.58 (s, 2H), 4.29 (br s, 1H). rsc.org
¹³C NMR (75 MHz, CDCl₃): δ 147.0, 139.2, 138.1, 134.7, 132.7, 130.1, 128.8, 127.9, 127.6, 127.4, 127.3, 121.8, 117.9, 117.7, 49.6. rsc.org
High-Resolution Mass Spectrometry (HRMS) (ESI+): Calculated for C₁₅H₁₄N [M+H]⁺ 208.1126, found 208.1120. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(11Z)-5,6-dihydrobenzo[c][1]benzazocine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-7-14-11-16-15-8-4-3-6-13(15)10-9-12(14)5-1/h1-10,16H,11H2/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKWPTFIJIFMGL-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=CC3=CC=CC=C3N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2/C=C\C3=CC=CC=C3N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 5,6 Dihydrodibenzo B,f Azocine and Its Derivatives
Classical and Established Synthetic Routes
Multi-Step Organic Synthesis Approaches
The construction of the 5,6-dihydrodibenzo[b,f]azocine skeleton often involves multi-step synthetic sequences that gradually build the complex tricyclic structure from simpler, commercially available starting materials. A common strategy involves the initial synthesis of a precursor that already contains the two benzene (B151609) rings, followed by the formation of the central eight-membered azocine (B12641756) ring. For example, 11,12-dihydrodibenz[b,f]azocin-6(5H)-one can be reduced using a reagent like lithium aluminum hydride (LAH) in a solvent such as tetrahydrofuran (B95107) (THF) to yield 5,6,11,12-tetrahydrodibenz[b,f]azocine. prepchem.com
Another multi-step approach may involve the oxidative coupling of precursors like o-nitrotoluene, followed by reduction to form 2,2'-diaminobibenzyl. This intermediate can then undergo ring-closing reactions to form the dibenzazepine core, which can be a precursor to the dibenzazocine system. nih.gov These multi-step syntheses allow for the introduction of various substituents on the aromatic rings, providing access to a diverse range of derivatives.
Cyclization Reactions to Form the Dibenzazocine Core
Cyclization reactions are pivotal in the synthesis of this compound, as they establish the central eight-membered ring. These reactions can be either intermolecular or intramolecular and are designed to form the key carbon-nitrogen or carbon-carbon bonds that define the azocine ring.
The reaction between substituted anilines and aromatic aldehydes can be a crucial step in forming precursors for subsequent cyclization to the dibenzazocine core. smolecule.com For instance, these starting materials can undergo condensation reactions to form imines or related intermediates, which are then elaborated through further synthetic steps to build a molecule poised for an intramolecular cyclization to furnish the final tricyclic system.
Intramolecular cyclo-condensation reactions are a powerful tool for the synthesis of the dibenzo[b,f]azocine ring system. These reactions involve a single molecule that contains all the necessary components for the ring system, which then folds and reacts with itself to form the desired cyclic structure. Palladium-catalyzed intramolecular Heck cyclization is one such method that has been employed. smolecule.com In this approach, a suitably functionalized precursor containing an aryl halide and an alkene can be cyclized in the presence of a palladium catalyst to form the dibenzazocine ring. smolecule.com
A specific example of intramolecular cyclo-condensation involves the use of ethyl N-acyl-N-[1-(cyanomethyl)benzyl]anthranilates. These compounds, when treated with a base, can undergo a Thorpe-Ziegler type reaction to form the dibenzo[b,f]azocine core. This reaction proceeds through the formation of a carbanion, which then attacks an electrophilic site within the same molecule to effect ring closure.
Intramolecular Cyclo-condensation Reactions
Ring Expansion Reactions
An alternative and elegant approach to the synthesis of dibenzo[b,f]azocines is through the expansion of a smaller, pre-existing heterocyclic ring. This strategy can be advantageous as it often allows for greater control over the stereochemistry and substitution pattern of the final product. For example, a seven-membered dibenzo[b,f]azepine can be converted into the eight-membered dibenzo[b,f]azocine. nih.govrsc.org One method involves the reaction of a 2,3,4,5-tetrahydro-1-p-tolylsulphonyl-1-benzazepin-5(1H)-one with dibromocarbene to form a dibromocarbene adduct, which then undergoes ring expansion to yield a 2,3,4,5-tetrahydro-1-p-tolylsulphonyl-1-benzazocin-6(5H)-one. rsc.org This transformation effectively inserts a carbon atom into the seven-membered ring, expanding it to the desired eight-membered azocine.
| Reaction Type | Starting Materials | Key Reagents/Conditions | Product |
| Reduction | 11,12-dihydrodibenz[b,f]azocin-6(5H)-one | Lithium aluminum hydride (LAH), Tetrahydrofuran (THF) | 5,6,11,12-Tetrahydrodibenz[b,f]azocine prepchem.com |
| Intramolecular Heck Cyclization | N-allyl-substituted anilines, 2-bromobenzyl bromides | Palladium catalyst | Dibenzo[b,f]azocines smolecule.com |
| Ring Expansion | 2,3,4,5-Tetrahydro-1-p-tolylsulphonyl-1-benzazepin-5(1H)-one | Dibromocarbene | 2,3,4,5-Tetrahydro-1-p-tolylsulphonyl-1-benzazocin-6(5H)-one rsc.org |
Beckmann Rearrangement of Dibenzosuberone (B195587) Oxime Followed by Reduction
The Beckmann rearrangement is a classic acid-induced conversion of an oxime into an amide. This reaction serves as a key step in a synthetic route to the this compound skeleton starting from dibenzosuberone. The process begins with the oximation of dibenzosuberone to form dibenzosuberone oxime.
This oxime is then subjected to the Beckmann rearrangement, typically using acidic reagents like polyphosphoric acid (PPA) or sulfuric acid. The rearrangement transforms the seven-membered carbocyclic ring of the oxime into an eight-membered lactam (a cyclic amide), specifically dibenzo[b,f]azocin-6(5H)-one. The final step involves the reduction of the amide carbonyl group within the lactam. This is commonly achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄), which reduces the amide to an amine, yielding the target compound, this compound.
Table 1: Synthesis via Beckmann Rearrangement and Reduction
| Step | Starting Material | Reagent(s) | Intermediate/Product |
| 1 | Dibenzosuberone | Hydroxylamine (B1172632) hydrochloride | Dibenzosuberone oxime |
| 2 | Dibenzosuberone oxime | Polyphosphoric Acid (PPA) | Dibenzo[b,f]azocin-6(5H)-one |
| 3 | Dibenzo[b,f]azocin-6(5H)-one | Lithium aluminum hydride (LiAlH₄) | This compound |
Reductive Ring-Expansion of Cyclic Ketoximes with DIBALH
A highly efficient, regiocontrolled method for synthesizing dibenzo[b,f]azocine frameworks involves the reductive ring-expansion of cyclic ketoximes using diisobutylaluminum hydride (DIBALH). nih.gov This approach offers an alternative to the classical Beckmann rearrangement.
In this method, a cyclic ketoxime fused to aromatic rings undergoes a ring-expansion reaction when treated with DIBALH. researchgate.netnih.gov The reaction is believed to proceed through the formation of an aluminum-complexed intermediate that facilitates the rearrangement and reduction in a single pot. This methodology has been successfully applied to the synthesis of dibenzo[b,f]azocine, providing the product in high yield as a single regioisomer where the nitrogen atom is positioned adjacent to one of the aromatic rings. nih.gov For sensitive products, the reaction can be modified by gradually increasing the temperature and including an in-situ protection step for the newly formed nitrogen atom. researchgate.net
Table 2: DIBALH-Mediated Reductive Ring-Expansion
| Substrate | Reagent | Product | Yield |
| Dibenzosuberone Oxime | Diisobutylaluminum hydride (DIBALH) | Dibenzo[b,f]azocine | High |
Oxidative Ring Expansion Methodologies
Oxidative ring expansion represents another avenue for the construction of azocine derivatives. These methods can involve complex cascade reactions where an oxidative step initiates a sequence of transformations culminating in an expanded ring system.
One such strategy involves the copper-catalyzed oxidative cyclization of 2-aryl-1H-indoles with 1,1-enediamines. This complex cascade includes regioselective free-radical oxidation, addition, tautomerization, intramolecular cyclization, and ultimately, ring expansion to yield highly functionalized benzo[b] researchgate.netresearchgate.netdiazocin-6(5H)-one derivatives. While this example leads to a diazocine, the principle of using an oxidative trigger for ring expansion is applicable to the synthesis of related dibenzo-heterocyclic systems. Another example demonstrated the expansion of a hydrated imidazoline fragment in 2,3-dihydro-9H-dibenzo[b,f]imidazo[2,1-d] researchgate.netresearchgate.netoxazocines to access dibenzo[b,f] researchgate.netresearchgate.netoxazocin-12-one derivatives, showcasing the utility of ring expansion in complex, fused systems. osi.lv
Friedel-Crafts Ring Closure Reactions
The Friedel-Crafts reaction is a fundamental tool in organic synthesis for forming carbon-carbon bonds involving aromatic rings. Intramolecular versions of this reaction are particularly useful for constructing fused-ring systems, including the dibenzo[b,f]azocine core.
Application in the Synthesis of Nitrogen-Containing Carboxylic Acids and Alkanols
A key synthetic approach to the dibenzo[b,f]azocine skeleton utilizes an intramolecular Friedel-Crafts ring closure of suitable nitrogen-containing precursors, such as carboxylic acids or alkanols. researchgate.net This methodology involves the cyclialkylation or cycliacylation of an aromatic ring, driven by a strong Lewis acid or protic acid catalyst.
In this sequence, a precursor molecule containing two phenyl rings linked by a flexible chain that includes a nitrogen atom and a reactive functional group (like a carboxylic acid or alcohol) is synthesized. When this precursor is treated with a catalyst such as aluminum chloride (AlCl₃), polyphosphoric acid (PPA), or phosphorus pentoxide (P₂O₅), an electrophilic aromatic substitution reaction occurs. researchgate.netaun.edu.eg The electrophilic center, generated from the carboxylic acid or alkanol, attacks the second phenyl ring, leading to the formation of the central eight-membered azocine ring. If the precursor is a carboxylic acid, the cyclization yields a ketone (an azocinone), which can then be reduced to the desired dihydrodibenzo[b,f]azocine. researchgate.net
Table 3: Friedel-Crafts Ring Closure Catalysts and Precursors
| Precursor Type | Catalyst(s) | Intermediate Product |
| Nitrogen-containing carboxylic acid | AlCl₃, P₂O₅, or PPA | Dibenzazocinone |
| Nitrogen-containing alkanol | AlCl₃, P₂O₅, or PPA | Dihydrodibenzazocine |
Sequential Rearrangement and Cyclization Approaches
Multi-step sequential reactions that combine molecular rearrangements with cyclization events offer sophisticated and efficient pathways to complex heterocyclic structures. These strategies build the target molecule through a logical sequence of bond-forming and bond-breaking steps.
Aza-Claisen Rearrangement Followed by Intramolecular Heck Reactions
A powerful sequential strategy for the synthesis of benzazocine derivatives involves an aromatic aza-Claisen rearrangement followed by a palladium-catalyzed intramolecular Heck reaction. researchgate.netthieme-connect.de This approach constructs the eight-membered ring in two key steps.
The synthesis begins with a suitably substituted N-allyl aniline (B41778) derivative. This precursor undergoes a thermal or Lewis acid-catalyzed thieme-connect.dethieme-connect.de-sigmatropic rearrangement, known as the aza-Claisen rearrangement. researchgate.net This step repositions the allyl group from the nitrogen atom to the ortho position of the aromatic ring, creating a 2-allylaniline derivative which is primed for the subsequent cyclization.
The second key step is the intramolecular Heck reaction. The 2-allylaniline intermediate, which also contains an appropriately placed aryl halide (e.g., bromo- or iodo-), is treated with a palladium catalyst. The catalyst facilitates the coupling between the alkene of the allyl group and the aryl halide, closing the eight-membered ring to form the dibenzo[b,f]azocine skeleton. This sequential approach has been successfully used to prepare a variety of hitherto unreported coumarin- and quinolone-annulated benzazocine derivatives in excellent yields. researchgate.netthieme-connect.de
Table 4: Aza-Claisen/Heck Reaction Sequence
| Reaction Step | Description | Key Reagents/Catalysts |
| Aza-Claisen Rearrangement | thieme-connect.dethieme-connect.de-sigmatropic rearrangement of an N-allyl aniline derivative. | Heat or Lewis acid (e.g., BF₃·OEt₂) |
| Intramolecular Heck Reaction | Palladium-catalyzed cyclization of the rearranged intermediate. | Palladium catalyst (e.g., Pd(OAc)₂) |
Palladium-Catalyzed Alkene Carboamination Reactions
Palladium-catalyzed alkene carboamination reactions have emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. These reactions allow for the formation of both a carbon-carbon and a carbon-nitrogen bond in a single step, often with high stereoselectivity. This methodology has been successfully applied to the synthesis of various cyclic amines, including piperazines and pyrrolidines. nih.govnih.gov
In the context of dibenzo[b,f]azocine synthesis, this strategy can be envisioned to construct the eight-membered ring through an intramolecular cyclization process. For instance, a suitably substituted aminobiaryl precursor containing an alkene moiety could undergo a palladium-catalyzed carboamination to yield the desired this compound skeleton. The reaction typically involves an aryl or vinyl halide, an alkene, and a nitrogen nucleophile, which are coupled in the presence of a palladium catalyst. The stereochemical outcome of these reactions can often be controlled by the choice of ligands and reaction conditions. nih.gov While specific examples for the direct synthesis of this compound using this method are not extensively detailed in the provided search results, the general applicability of palladium-catalyzed alkene carboamination for constructing complex nitrogen heterocycles suggests its potential in this area. umich.eduresearchgate.net
Photochemical Synthesis of Related Dibenzoazocine Derivatives
Photochemical methods offer a unique approach to the synthesis of complex molecular architectures, often proceeding under mild conditions and allowing for the formation of strained ring systems. The synthesis of dibenzodiazocine derivatives, which are structurally related to dibenzoazocines, has been effectively achieved using photochemical reactions. nih.govresearchgate.net
One notable example is the rapid synthesis of substituted 11,12-dihydrodibenzo[c,g] thieme-connect.comresearchgate.netdiazocines. This method involves a two-step sequence starting from 2-nitrotoluenes. The key step is a reductive ring closure of 2,2'-dinitrobibenzyl derivatives, which can be accomplished in minutes. This efficient synthesis allows for the preparation of a variety of derivatives, enabling the study of substituent effects on their photochemical properties. nih.govresearchgate.net The photochemical behavior of these diazocine derivatives is of particular interest as they can act as photoswitches, with the Z isomer being the thermodynamically more stable ground state. nih.gov Irradiation with light of a specific wavelength can induce isomerization to the metastable E isomer. beilstein-journals.org This photochemical property is influenced by the substitution pattern on the aromatic rings. nih.govresearchgate.net
| Derivative | Yield (%) | λmax (Z-isomer, nm) | λmax (E-isomer, nm) | Thermal Half-life (E-isomer) |
| 1a (unsubstituted) | - | ~400 | - | - |
| 1b (1,10-difluoro) | - | - | - | - |
| 1g (2,9-dimethoxy) | - | - | - | - |
| 1m (4,7-difluoro) | - | - | - | - |
| 4 (di-meta-substituted) | High | ~400 | - | - |
| 7-14 (mono-meta-substituted) | High | ~400 | - | - |
| This table presents a selection of synthesized dibenzodiazocine derivatives and their photochemical properties. The yields for some compounds were not explicitly stated in the provided text. The λmax values are approximate based on the general statement that the n-π transition occurs around 400 nm.* |
Advanced and Novel Synthetic Approaches
More contemporary synthetic strategies have focused on the development of highly efficient and selective methods for the construction of the dibenzo[b,f]azocine framework. These approaches often utilize transition metal catalysis and explore unique reaction pathways to achieve molecular complexity.
Copper-Catalyzed Double Carbene Insertions and Stevens Rearrangements
A novel and efficient method for the synthesis of doubly bridged biphenyl (B1667301) azocines involves a copper-catalyzed reaction of a doubly bridged biphenyl azepine with diazodiester reagents. This process proceeds through a double thieme-connect.comresearchgate.net-Stevens rearrangement to form the eight-membered azocine ring. thieme-connect.com The reaction yields a mixture of trans and cis regioisomers and the products exhibit axial chirality. thieme-connect.com
This methodology is significant as it allows for the construction of configurationally stable azocine derivatives. The high rotational barrier of the biphenyl axis in these doubly bridged systems results in high configurational stability, with racemization not observed even at elevated temperatures. thieme-connect.com Interestingly, the reaction can be performed at lower temperatures to achieve a degree of enantiospecificity. thieme-connect.com
Application of the Tert-Amino Effect in Azocine Synthesis
The "tert-amino effect" is a powerful tool in heterocyclic synthesis, describing the cyclization of ortho-substituted tertiary anilines. urfu.rulosttribesource.orgmdpi.com This effect has been successfully extended to the synthesis of diarene-fused azocines, providing a novel and efficient route to these otherwise difficult-to-access structures. researchgate.netthieme-connect.com The synthetic pathway typically involves a multi-step sequence that culminates in the formation of the azocine ring. researchgate.net
A key strategy in applying the tert-amino effect to dibenzo[b,f]azocine synthesis involves a three-step process. researchgate.netthieme-connect.com The first step is a Suzuki reaction to create the biaryl backbone. This is achieved by coupling an ortho-functionalized phenylboronic acid with an ortho-disubstituted benzene derivative. researchgate.netthieme-connect.com
The resulting biaryl aldehyde then undergoes a Knoevenagel condensation with an active methylene compound. researchgate.netsigmaaldrich.com This reaction introduces a vinyl group ortho to the tertiary amino group, setting the stage for the subsequent cyclization. researchgate.netbeilstein-journals.org In some instances, the Knoevenagel condensation can lead to the formation of phenanthridinium derivatives through an initial cyclization. researchgate.net
The final and crucial step in this synthetic sequence is a thermal isomerization of the vinyl compound formed in the Knoevenagel condensation. researchgate.netresearchgate.net This isomerization proceeds via another type of tert-amino effect, leading to the formation of the fused azocine ring system. researchgate.net The thermal conditions promote the cyclization of the ortho-vinyl tertiary aniline derivative, resulting in the desired dibenzo[b,f]azocine structure. This thermal process is a key example of how the tert-amino effect can be harnessed to construct complex heterocyclic frameworks. researchgate.net The influence of substituents on the aromatic rings can affect the efficiency and outcome of the thermal isomerization process.
C(sp³)–H Cyclizations for Dibenzoazocine Scaffolds
The formation of complex ring systems through the activation and functionalization of otherwise inert carbon-hydrogen (C–H) bonds represents a powerful and atom-economical strategy in modern organic synthesis. Transition-metal catalysis, particularly with palladium and rhodium, has been instrumental in developing intramolecular C–H arylation reactions to construct fused heterocyclic scaffolds. researchgate.netnih.govbeilstein-journals.org This approach typically involves the intramolecular coupling of a C(sp³)–H bond on an alkyl tether with an aryl halide moiety within the same molecule.
For the synthesis of the dibenzoazocine core, this strategy would theoretically involve a precursor molecule containing a 2-(aminoalkyl)phenyl group attached to a 2-halophenyl moiety. A palladium or rhodium catalyst could then facilitate the C–H activation at a specific sp³-hybridized carbon on the alkyl chain, followed by reductive elimination to forge the carbon-carbon bond that completes the eight-membered azocine ring. nih.govnih.gov This method avoids the need for pre-functionalized starting materials, offering a more direct route to the target scaffold. While C–H activation is a well-established tool for synthesizing a wide array of nitrogen heterocycles, specific literature examples detailing the construction of the this compound skeleton via an intramolecular C(sp³)–H arylation were not prominently available. researchgate.netresearchgate.net
Derivatization Strategies of the this compound Skeleton
Once the core this compound structure is synthesized, it can be subjected to a variety of chemical modifications to alter its properties and introduce new functionalities. These derivatizations are crucial for tailoring the molecule for specific applications.
Dehydrogenation for Didehydro Forms
A key derivatization of the dibenzoazocine skeleton involves dehydrogenation to introduce unsaturation within the eight-membered ring. Specifically, the conversion of the saturated 11,12-ethano bridge to an ethyno (acetylene) bridge yields 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine. smolecule.com This transformation is typically achieved under oxidative conditions, which remove hydrogen atoms to form a triple bond. smolecule.com Such aromatization strategies are common in heterocyclic chemistry, employing a range of oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or potassium permanganate (KMnO₄) to create unsaturated systems. nih.gov The resulting didehydro product contains a highly strained alkyne within the cyclooctyne (B158145) ring structure, a feature that is pivotal for its use in bioorthogonal chemistry. smolecule.comchemscene.com
Functional Group Modifications for Structural Diversity
To generate a library of structurally diverse compounds, the this compound skeleton can undergo various functional group modifications. A primary site for derivatization is the nitrogen atom at the 5-position. beilstein-journals.org Standard organic reactions can be employed to introduce a wide range of substituents.
N-Alkylation: The secondary amine can be readily alkylated using alkyl halides in the presence of a base to introduce simple alkyl chains or more complex functionalized groups. nih.gov
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the attachment of various aryl and heteroaryl groups to the nitrogen atom, significantly expanding the structural diversity of the derivatives. beilstein-journals.orgnih.gov
These modifications can fundamentally alter the steric and electronic properties of the molecule, which is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov
| Reaction | Reagent Example | Product Type | Reference |
| N-Alkylation | Allyl bromide, Base | N-allyl derivative | nih.gov |
| N-Arylation | Aryl halide, Pd catalyst | N-aryl derivative | beilstein-journals.org |
| N-Acylation | Acyl halide, Base | N-acyl derivative | nih.gov |
Conversion of Olefins to Acetylenes for Bioorthogonal Applications
The synthesis of 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine, a dibenzocyclooctyne (DBCO) derivative, is of significant interest due to its application in bioorthogonal chemistry. smolecule.comyusiyy.com This class of molecules is central to the strain-promoted alkyne-azide cycloaddition (SPAAC), a powerful "click chemistry" reaction. magtech.com.cn
The driving force for the SPAAC reaction is the significant ring strain of the cyclooctyne, which allows it to react rapidly and specifically with azides without the need for a toxic copper catalyst. nih.govwikipedia.org This bioorthogonality enables the reaction to proceed in complex biological environments, including within living cells, without interfering with native biochemical processes. wikipedia.org In a typical application, a biomolecule of interest is metabolically or chemically labeled with an azide (B81097) group. The DBCO derivative can then be introduced to selectively form a stable triazole linkage with the azide-tagged biomolecule, allowing for its visualization or isolation. nih.govnih.gov The high efficiency and biocompatibility of SPAAC have made DBCO derivatives invaluable tools in chemical biology. nih.gov
Transannular and Tandem Reactions for Novel Heterocycle Formation
The flexible eight-membered ring of the dibenzoazocine scaffold is susceptible to transannular reactions, where a bond is formed across the ring, leading to the creation of new, often complex, heterocyclic systems. These reactions can be triggered under specific conditions to induce significant structural rearrangements.
For instance, derivatives of the related 5,6,11,12-tetrahydrodibenzo[b,f] nih.govprepchem.comdiazocine have been shown to undergo a ring contraction when treated with sulfuric acid or phenyl-lithium, yielding phthalimidine structures. Furthermore, oxidative degradation of the dibenzazocine core using reagents like manganese(III) complexes can result in the formation of substituted acridine derivatives, transforming the tricyclic azocine into a different tricyclic aromatic system. smolecule.com These examples highlight how the dibenzoazocine skeleton can serve as a precursor for generating novel heterocyclic frameworks through controlled tandem or transannular cyclization and rearrangement reactions.
Chemical Reactivity and Mechanistic Investigations
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) rings of the 5,6-dihydrodibenzo[b,f]azocine system are susceptible to electrophilic aromatic substitution, a fundamental reaction class for functionalizing aromatic compounds. smolecule.com The inherent electronic properties of the heterocyclic system, particularly the influence of the nitrogen atom and its substituents, dictate the regioselectivity and rate of these reactions.
Annulation of the benzene ring to the azocine (B12641756) core induces significant electronic effects. The conjugated π-system delocalizes electron density, which can influence the reactivity of the aromatic rings toward electrophiles. For instance, in a related hexahydrobenzo[b]azocine, the electron-withdrawing effect of the azocine ring activates the para position of the fused benzene ring for electrophilic substitution. This has been demonstrated in nitration studies, which yielded 85% of the para-substituted product. smolecule.com This suggests that electrophilic substitution on this compound would likely favor substitution at specific positions on the benzene rings, influenced by the electronic nature of the azocine core and any substituents present on the nitrogen atom.
Computational studies on the intramolecular electrophilic aromatic substitution of ortho-allyl-N-benzylanilines, which can lead to tetrahydrodibenz[b,f]azocine isomers, show that the reaction proceeds through the rearrangement of cationic species generated from the allyl moiety. researchgate.net This underscores the importance of carbocationic intermediates in determining the outcome of such electrophilic reactions within this heterocyclic system.
While a broad range of specific examples for electrophilic aromatic substitution on the parent this compound is not extensively documented in the reviewed literature, the general principles of electrophilic aromatic substitution on heterocyclic compounds, combined with the electronic effects observed in closely related structures, provide a framework for predicting its reactivity.
Reduction and Oxidation Pathways of the Azocine Core
The azocine core of this compound can undergo both reduction and oxidation reactions, leading to a variety of saturated and oxidized derivatives. These transformations are key for modifying the compound's structure and, consequently, its biological activity. smolecule.com
Reduction Reactions:
The reduction of precursors is a common strategy for the synthesis of this compound and its derivatives. A prominent method involves the reduction of the corresponding lactam (dibenzo[b,f]azocin-6(5H)-one) using powerful reducing agents. Lithium aluminium hydride (LiAlH4) has been effectively used to reduce the amide functionality within the eight-membered ring to an amine, yielding this compound. semanticscholar.orgrug.nl Similarly, diisobutylaluminum hydride (DIBAL-H) can be employed for this transformation. rug.nlnih.gov
In a related example, the reductive cyclization of a (Z)-stilbene derivative containing a tert-butoxycarbonyl-protected amine and a formyl group is achieved using sodium borohydride (B1222165) (NaBH4) after deprotection, leading to a bromo-substituted this compound. ru.nl
Oxidation Reactions:
Oxidative processes can be utilized to introduce unsaturation or other functionalities into the dibenzo[b,f]azocine system. Dehydrogenation of the saturated azocine ring can be a crucial step to obtain derivatives with double bonds within the eight-membered ring. smolecule.com
Furthermore, oxidative ring-expansion strategies have been developed to construct the azocine framework itself. Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (PIDA), can mediate the expansion of smaller rings, like tetrahydroisoquinolines, into eight-membered azocine structures. smolecule.com These methods rely on the ability of the oxidant to stabilize reactive intermediates during the ring expansion process.
Intramolecular Cyclization Mechanisms
Intramolecular cyclization reactions are pivotal in the construction of the tricyclic framework of dibenzo[b,f]azocines. Various strategies have been developed, with the intramolecular Heck reaction and Friedel-Crafts cyclization being particularly prominent.
The palladium-catalyzed intramolecular Heck reaction is a versatile method for forming the azocine ring. This reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. researchgate.net The synthesis of dibenzo[b,f]azocines has been achieved from N-allyl-substituted anilines, which undergo an aza-Claisen rearrangement followed by alkylation with a 2-bromobenzyl bromide to form the Heck precursor. The subsequent intramolecular Heck reaction yields the dibenzo[b,f]azocine skeleton. nih.gov
Interestingly, the reaction conditions of the intramolecular Heck reaction can influence the regiochemical outcome. For the synthesis of dibenzo[b,f]azocinones, Jeffrey's two-phase protocol leads to the endocyclic product, while phosphine-assisted standard conditions yield the exocyclic product. nih.gov
Another powerful tool for the synthesis of the dibenzo[b,f]azocine core is the Friedel-Crafts reaction. This reaction can be used to effect the ring closure of suitably designed precursors containing carboxylic acid or alkanol functionalities in the presence of catalysts like AlCl3, P2O5, or polyphosphoric acid (PPA). semanticscholar.orgresearchgate.net For example, the intramolecular Friedel-Crafts cyclization of N-aryl-substituted amino acids or alcohols provides an efficient route to dibenzazocinones, which can be further reduced to the corresponding dibenzazocines. researchgate.net Computational studies have also shed light on the competitive nature of 7-exo-trig versus 8-exo-trig cyclization processes in the formation of tetrahydrodibenz[b,f]azocine isomers via intramolecular electrophilic aromatic substitution. researchgate.net
Rearrangement Reaction Mechanisms
Rearrangement reactions provide another important avenue for the synthesis of the dibenzo[b,f]azocine framework, often involving the expansion of a smaller ring or the rearrangement of a strategically functionalized acyclic precursor.
A notable example is the Beckmann rearrangement . The dibenzo[b,f]azocine skeleton can be synthesized from dibenzosuberone (B195587) oxime. Treatment of the oxime with an acid catalyst induces a Beckmann rearrangement to form the corresponding lactam, dibenzo[b,f]azocin-6(5H)-one. This lactam can then be reduced with a reagent like lithium aluminum hydride to afford the 5,6,11,12-tetrahydro-5H-dibenz[b,f]azocine. semanticscholar.orgrug.nl
The aza-Claisen rearrangement is another key rearrangement reaction utilized in the synthesis of dibenzo[b,f]azocines. This reaction is often used in tandem with an intramolecular Heck reaction. In this sequence, an N-allyl-substituted aniline (B41778) undergoes a thermal or Lewis acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement to form an ortho-allylaniline intermediate. This intermediate is then further elaborated and cyclized via an intramolecular Heck reaction to construct the azocine ring. nih.govresearchgate.net
The Stevens rearrangement has also been reported for the synthesis of related binaphthyl-azocine systems, which involves the rearrangement of a quaternary ammonium (B1175870) salt. nih.gov
Isomerization Phenomena and Pathways
The this compound core can exhibit various forms of isomerism, including photoisomerization and conformational isomerization, which are crucial for understanding its dynamic behavior and potential applications in areas like molecular switches and photopharmacology.
Photoisomerization Studies
Photoisomerization involves the light-induced conversion between two isomeric forms. While studies directly on the parent this compound are limited, research on related diazocine systems, which are bridged azobenzenes, provides valuable insights. In these systems, the Z-isomer is often the thermodynamically more stable form, in contrast to unbridged azobenzenes. researchgate.netacs.org
Recent research has focused on the photoluminescent properties of (Z)-5,6-dihydrodibenzo[b,f]azocine derivatives exhibiting aggregation-induced emission (AIE). researchgate.net These "AIEgens" are promising materials for various applications. The photoisomerization of diazocine derivatives can be triggered by specific wavelengths of light. For example, Z-to-E isomerization can be induced by blue light, while the reverse E-to-Z isomerization can be achieved with near-infrared light, which is significant for potential biological applications due to deeper tissue penetration. acs.org The photophysical properties, including conversion rates, quantum yields, and thermal half-lives, are key parameters in characterizing these photoswitchable molecules. researchgate.netacs.org
The following table summarizes the photochemical properties of some related diazocine derivatives:
| Compound | Isomerization | Wavelength | Quantum Yield (Φ) |
| Nitrogen Bridged Diazocine | Z → E | Blue Light | 0.57 |
| Nitrogen Bridged Diazocine | E → Z | Near-Infrared | 0.8 |
| Diindane Diazocine | cis → trans | Visible Light | > 0.70 |
| Diindane Diazocine | trans → cis | Visible Light | 0.90 |
Data sourced from references researchgate.netacs.org.
Conformational Isomerization and Ring Inversion
The eight-membered azocine ring in this compound is not planar and can adopt several conformations. The interconversion between these conformations is a dynamic process characterized by specific energy barriers.
Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for studying the conformational dynamics of dibenzo[c,f]azocine derivatives, which are close structural analogs. A study on N-methyl-5,6-dihydro-7H,12H-dibenz[c,f]azocine revealed that the molecule preferentially exists in a rigid "crown" conformation. researchgate.net The thermodynamic parameters for the equilibrium between the flexible and crown conformations were determined, with a ΔH of -3.2 ± 0.5 kcal/mol and a ΔS of -7 ± 3 e.u., indicating the enthalpic preference for the crown conformer. The energy barrier for the interconversion from the flexible to the crown form at -62 °C was found to be 15.3 ± 0.3 kcal/mol. researchgate.net
In another study on N-alkyl-5,6-dihydro-7H,12H-dibenz[c,f]azocines, the equilibrium between a rigid boat-chair and a flexible twist-boat conformation was investigated. The population of the twist-boat conformation in deuteriochloroform was found to increase with the size of the N-substituent. cdnsciencepub.com The energy barriers for these conformational interconversions were also determined and were found to increase upon protonation of the nitrogen atom. cdnsciencepub.com
X-ray crystallographic studies of a substituted 5,6,11,12-tetrahydrodibenzo[b,f]azocine (B8763773) have shown that the azocine ring adopts a boat-shaped conformation with approximate C2 rotational symmetry. researchgate.netresearchgate.net The conformational dynamics of these systems can be complex, with some derivatives exhibiting whole-molecule disorder in the solid state, involving both configurational and structural isomers. researchgate.net
The following table summarizes the energetic parameters for the conformational isomerization of a related N-methyl-5,6-dihydro-7H,12H-dibenz[c,f]azocine:
| Parameter | Value |
| ΔH (flexible → crown) | -3.2 ± 0.5 kcal/mol |
| ΔS (flexible → crown) | -7 ± 3 e.u. |
| ΔG‡ (flexible → crown) at -62 °C | 15.3 ± 0.3 kcal/mol |
Data sourced from reference researchgate.net.
Structural Characterization and Conformational Analysis
Advanced Spectroscopic Characterization (beyond basic identification)
Spectroscopic techniques are fundamental in elucidating the dynamic behavior and electronic structure of dibenzo[b,f]azocine systems in solution and confirming their molecular structure.
NMR spectroscopy is a powerful tool for investigating the conformational dynamics of flexible molecules like dibenzo[b,f]azocine derivatives. In solution, these compounds can exist as a mixture of conformational isomers. For instance, the ¹H NMR spectrum for a pentacyclic derivative of 5,12-dihydrodibenzo[b,f] nih.govnih.govdiazocine-6,11-dione indicates the presence of two distinct conformational isomers in a ratio of 1:0.25. nih.gov This is observable through two separate sets of signals corresponding to the NH and aromatic protons, signifying that the conformers are stable on the NMR timescale and interconvert slowly. nih.gov Such studies highlight the conformational heterogeneity of these systems in the solution state.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide key information regarding the functional groups and electronic transitions within the molecule. IR spectroscopy is used to identify characteristic vibrational frequencies of functional groups, confirming the presence of specific bonds within the molecular framework.
UV-Vis spectroscopy probes the electronic transitions, which are characteristic of the conjugated π-system of the dibenzo[b,f]azocine core. The absorption bands in the UV-Vis spectrum correspond to π–π* transitions within the aromatic rings. The position and intensity of these bands are sensitive to the molecule's conformation and substitution pattern, providing insight into the electronic structure of the fused aromatic system.
Mass spectrometry is employed to confirm the molecular weight and elemental composition of 5,6-Dihydrodibenzo[b,f]azocine and its derivatives. The technique provides a precise molecular mass, which is compared against the calculated theoretical mass to verify the chemical formula. The fragmentation pattern observed in the mass spectrum can also offer supplementary structural information, helping to confirm the connectivity of the tricyclic ring system. The molecular formula for the parent compound is C₁₅H₁₃N, corresponding to a molecular weight of 207.27 g/mol .
X-ray Crystallographic Studies
Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of molecules in the solid state. Studies on derivatives of dibenzo[b,f]azocine have revealed detailed insights into their molecular conformation and packing in the crystal lattice.
X-ray crystallographic analysis of several 5,12-dihydrodibenzo[b,f] nih.govnih.govdiazocine-6,11-dione derivatives shows that the dibenzodiazocine skeleton consistently adopts a "butterfly" conformation. nih.gov The geometry of this conformation can be quantified by two key parameters: the dihedral angle (α) between the mean planes of the two outer aromatic rings and the distance (D) between the geometric centers of these rings. nih.gov
These parameters vary depending on the substitution pattern on the aromatic rings. For a series of tricyclic derivatives, the dihedral angle α was found to range from 72.3(3)° to 87.74(4)°, while the distance D between the ring centroids varied from 4.231(5) Å to 4.695(2) Å. nih.gov In derivatives where the aromatic rings are differently substituted, the dihedral angle tends to be less obtuse. nih.gov Similarly, the azocine (B12641756) rings in certain tetrahydrodibenzo[b,f]azocine derivatives adopt boat-shaped conformations that exhibit approximate twofold rotational symmetry. nih.gov
| Compound | Dihedral Angle (α) between Aromatic Rings (°) | Distance (D) between Aromatic Ring Centroids (Å) |
|---|---|---|
| Unsubstituted (3a) | Data not specified, but has the highest D value | 4.695(2) |
| Tetrachloro-substituted (3h) | 72.3(3) / 79.9(3) | 4.231(5) |
| General Range for Derivatives (3a, 3g-j) | 72.3(3) – 87.74(4) | 4.231(5) – 4.695(2) |
The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. In the crystal structures of dibenzo[b,f]azocine derivatives, several types of intermolecular forces are observed.
Molecules of a tetrachlorinated derivative of 5,12-dihydrodibenzo[b,f] nih.govnih.govdiazocine-6,11-dione are held together by N−H···O hydrogen bonds. nih.gov This specific orientation also facilitates π–π stacking interactions between the neighboring phenyl rings, with a centroid-to-centroid distance (d(CgI···CgJ)) of 3.644(5) Å. nih.gov In other, more complex fused pentacyclic systems based on this scaffold, molecules are involved in networks of intermolecular hydrogen bonds and C−H···π contacts. nih.gov Similarly, weak aromatic π-π stacking interactions have been observed to link molecules of a tetrahydrobenzo[f]naphtho[1,2-b]azocine derivative into chains. nih.gov These interactions play a critical role in stabilizing the crystal structure.
Correlating Crystal Structure with Photophysical Properties
The photophysical properties of molecules in the solid state are intrinsically linked to their crystal packing and molecular conformation. For derivatives of the dibenzoazocine scaffold, single-crystal X-ray diffraction analysis provides critical insights into these relationships.
This control over molecular conformation is crucial for dictating solid-state photophysical properties, such as fluorescence. The phenomenon of aggregation-caused quenching (ACQ) often limits the solid-state emission of planar aromatic molecules due to strong π–π stacking interactions in the crystal lattice, which favor non-radiative decay pathways. Conversely, aggregation-induced emission (AIE) can be achieved by preventing this stacking.
While a direct correlation for this compound is not extensively documented, principles derived from analogous fluorophores illustrate the mechanism. For example, in heterocyclic fluorophores, the introduction of bulky dialkyl substituents has been shown to enhance solid-state fluorescence dramatically. X-ray analysis confirms that these bulky groups physically prevent the close, co-facial π–π contact between chromophores in the crystal lattice. researchgate.net This enforced separation disrupts the intermolecular excitonic coupling that leads to quenching, thereby promoting radiative decay (fluorescence). rsc.orgresearchgate.net
Therefore, the observed conformational variations in the dibenzodiazocine crystal structure, such as the significant dihedral angles between the phenyl rings, suggest a twisted, non-planar geometry. This inherent twisting can intrinsically inhibit the kind of tight π–π stacking that leads to fluorescence quenching, suggesting that the this compound scaffold is a promising candidate for developing efficient solid-state emitters. The precise control of intermolecular distances and the prevention of J-aggregate formation through strategic substitution are key factors in optimizing these properties. rsc.org
Table 1: Crystallographic Data for a 5,12-dihydrodibenzo[b,f] nih.govrsc.orgdiazocine-6,11-dione Derivative
| Parameter | Value |
|---|---|
| Molecular Scaffold | N,N'-dibenzoyl-tetrachloro-5,12-dihydrodibenzo[b,f] nih.govrsc.orgdiazocine-6,11-dione |
| Angle Between Phenyl Mean Planes (Molecule A) | 72.3(3)° |
| Angle Between Phenyl Mean Planes (Molecule B) | 79.9(3)° |
| Significance | Demonstrates significant deviation from planarity, which can inhibit π–π stacking and influence solid-state photophysical properties. |
Data sourced from crystallographic analysis of a substituted dibenzodiazocine-dione scaffold, illustrating the non-planar conformation. nih.gov
Chiroptical Properties and Stereochemistry
Atropisomerism in Bridged Biphenyl (B1667301) Azocines
Atropisomerism is a form of axial chirality that arises from restricted rotation around a single bond, most commonly the aryl-aryl bond in biphenyl systems. This restriction is caused by steric hindrance from bulky substituents in the ortho positions, which creates a significant energy barrier to rotation. If this barrier is high enough, the interconversion between the two resulting stereoisomers (atropisomers) is slow enough to allow for their separation. nih.gov
The this compound framework is a classic example of a bridged biphenyl system where the eight-membered azocine ring tethers the two ortho-positions of the biphenyl unit. This bridging severely restricts the rotation around the central aryl-aryl bond, making such compounds conformationally stable and often resolvable into their constituent enantiomers.
The configurational stability of these atropisomers is a direct function of the rotational energy barrier. Research on doubly bridged biphenyl azocines, which feature two tethers across the biphenyl system, has demonstrated exceptionally high configurational stability. In one study, the racemization of such a compound did not occur even after heating at 208 °C for one week, indicating a rotational barrier (ΔG‡) greater than 41 kcal·mol⁻¹. This level of stability is remarkable and highlights the rigidity imposed by the bridged structure.
The presence of this stable chiral axis is a defining feature of these molecules. The specific enantiomer can be confirmed through techniques like X-ray crystallography, which elucidated the absolute configuration of an axially chiral indole-fused diazocine, confirming the stereogenic nature of the N-C(aryl) bond.
Table 2: Configurational Stability of Bridged Biphenyl Azocines
| Compound Type | Experimental Conditions | Rotational Barrier (ΔG‡) | Observation |
|---|---|---|---|
| Doubly Tethered Dibenzo[b,f]azocine | Heating at 208 °C in dodecane (B42187) for 1 week | > 41 kcal·mol⁻¹ | No racemization observed, indicating very high configurational stability. |
This data illustrates the high barrier to rotation and exceptional stereochemical stability inherent in doubly bridged azocine systems.
Stereochemical Control in Synthetic Pathways
Given the stable axial chirality of bridged biphenyl azocines, the development of synthetic methods that can control the stereochemical outcome is a significant area of research. Atroposelective synthesis aims to produce a single enantiomer of an atropisomeric compound, which is crucial for applications in chiral catalysis and medicinal chemistry.
A prominent strategy for achieving stereochemical control is through asymmetric catalysis, where a chiral catalyst guides the reaction to favor the formation of one atropisomer over the other. A notable example is the gold-catalyzed asymmetric synthesis of axially chiral indole-fused diazocines. This reaction involves an intramolecular hydroarylation/cyclization, where the stereochemistry is dictated by the chiral phosphine (B1218219) ligand coordinated to the gold center.
In these syntheses, various chiral ligands have been screened to optimize the enantiomeric ratio (e.r.). The choice of ligand, counterion, and solvent all play a critical role in the degree of stereochemical induction. For instance, using a catalyst system composed of a specific chiral ligand (C2) and AgSbF₆ in chlorobenzene, researchers achieved an enantiomeric ratio of 98:2 for the desired indole-fused diazocine product. This demonstrates a high level of stereochemical control, enabling the selective synthesis of a single enantiomer.
Other catalytic systems, such as those employing chiral vanadium complexes for the enantioselective oxidative coupling of phenolic compounds, also represent a powerful approach for constructing axially chiral biaryl scaffolds with high stereoselectivity (up to 97% ee). nih.govresearchgate.net These methods underscore the progress in synthetic organic chemistry toward the precise, controlled construction of complex chiral molecules like this compound derivatives.
Table 3: Stereochemical Control in the Synthesis of an Indole-Fused Diazocine
| Chiral Ligand/Catalyst System | Solvent | Yield (%) | Enantiomeric Ratio (e.r.) |
|---|---|---|---|
| (R)-DM-SEGPHOS·Au₂Cl₂ / AgSbF₆ | DCM | 17% | 30:70 |
| C2 / AgSbF₆ | DCM | 99% | 92:8 |
| C2 / AgBF₄ | DCM | 66% | 95:5 |
| C2 / AgSbF₆ | Toluene | 38% | 98:2 |
| C2 / AgSbF₆ | Chlorobenzene | 94% | 98:2 |
Data from a gold-catalyzed asymmetric synthesis, showing the influence of the chiral ligand and solvent on stereochemical control.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations on Electronic Structure and Reactivity
No dedicated studies detailing the quantum chemical calculations of 5,6-Dihydrodibenzo[b,f]azocine's electronic structure, such as its molecular orbital energies (HOMO/LUMO), electron density distribution, or reactivity indices, have been published. Such calculations are fundamental to predicting the molecule's stability, reactivity, and potential applications in materials science or medicinal chemistry.
Conformational Landscape Analysis and Energy Minima
The eight-membered ring of the dibenzo[b,f]azocine core imparts significant conformational flexibility. A thorough computational analysis would be required to map its potential energy surface, identify stable conformers (energy minima), and calculate the energy barriers for interconversion. This type of analysis is crucial for understanding its three-dimensional structure and how it interacts with other molecules. However, no specific conformational landscape studies for this compound have been reported.
Investigation of Excitation States and Photophysical Mechanisms
The photophysical properties of organic molecules, including phenomena like Aggregation-Induced Emission (AIE), are intensely studied for applications in optoelectronics and bio-imaging. Understanding these properties requires detailed computational investigation of the molecule's excited states, potential for non-radiative decay, and the influence of molecular aggregation. There is no available research that applies these computational models to this compound, nor are there studies on its nonadiabatic transition rates or the role of conical intersections in its potential de-excitation pathways.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a vital tool for elucidating complex reaction mechanisms, allowing for the mapping of reaction pathways and the calculation of transition states and activation energies. This provides insights that are often difficult to obtain through experimental means alone. The application of these methods to understand the synthesis or reactivity of this compound has not been described in the literature.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, flexibility, and interactions at an atomic level. However, a comprehensive review of the scientific literature reveals a notable absence of specific molecular dynamics simulation studies focused exclusively on this compound.
Theoretical studies and experimental data for analogous compounds suggest that the eight-membered azocine (B12641756) ring is flexible and can adopt various conformations. For instance, studies on substituted 5,12-dihydrodibenzo[b,f] nih.govresearchgate.netdiazocine-6,11-diones have indicated the possibility of different ring orientations, leading to distinct molecular shapes. nih.gov Additionally, research on 5,11-dibenzyldibenzo[b,f] nih.govnih.govdiazocine-6,12-dione has involved conformational analysis using theoretical methods, highlighting the importance of understanding the spatial arrangement of these complex ring systems.
Furthermore, investigations into the photochemical properties of the isomeric 5,6-dihydrodibenzo[c,g] nih.govdiazocine have utilized quantum chemical calculations to understand its photoswitching dynamics, demonstrating the utility of computational methods in elucidating the behavior of these types of molecules.
The lack of specific MD simulation data for this compound represents a gap in the current understanding of this compound's dynamic properties. Future computational research employing molecular dynamics simulations would be invaluable for characterizing its conformational preferences, the energy barriers between different conformers, and the pathways of conformational interconversion. Such studies would provide a more complete picture of the molecule's behavior in different environments and could inform the design of novel derivatives with specific structural and functional properties.
Applications in Advanced Materials Science and Chemical Biology Excluding Clinical/medicinal Activity
Development of Novel Materials with Specific Electronic or Optical Characteristics
The rigid, bicyclic structure of 5,6-dihydrodibenzo[b,f]azocine suggests potential for its derivatives to be used in the development of materials with interesting electronic and optical properties. However, specific research into its application in key areas of organic electronics is limited.
Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. This property is highly sought after for applications in sensors, bio-imaging, and optoelectronics. There is currently no significant body of research demonstrating that this compound or its derivatives exhibit aggregation-induced emission. The molecular design for AIE typically involves rotor-like structures that undergo restriction of intramolecular rotation in the aggregated state, a mechanism not yet explored or reported for the this compound framework.
Supramolecular Chemistry and Self-Assembly
The non-covalent interactions of molecules to form larger, ordered structures are central to supramolecular chemistry. The potential for this compound to act as a building block in such systems has not been extensively realized.
The formation of supramolecular polymers and responsive gels relies on specific, directional, and often reversible non-covalent interactions such as hydrogen bonding, π-π stacking, or metal-ligand coordination. Scientific literature does not currently contain reports on the use of this compound as a monomeric unit for the construction of supramolecular polymer networks or as a gelator for the formation of responsive gels. While structurally related diazocine compounds have been studied as photoswitches, which can be a component of responsive materials, this has not been extended to the this compound system for the purpose of creating such networks or gels.
Supramolecular templation involves the use of a molecule to direct the assembly of other components into a specific architecture. In the context of organogels, this can lead to materials with controlled porosity and functionality. There is no available research that describes the use of this compound as a template in the formation of organogels.
Ligand Design for Coordination Chemistry
The nitrogen atom within the this compound structure presents a potential coordination site for metal ions. However, the design and synthesis of ligands based on this scaffold for applications in coordination chemistry are not well-documented. The steric hindrance and the specific geometry of the azocine (B12641756) ring may influence its coordination properties, but detailed studies on the synthesis, characterization, and application of its metal complexes are not present in the current body of scientific literature.
Bioorthogonal Chemistry and Bioconjugation Technologies
The most prominent and well-established application of this compound is as a key building block in the field of bioorthogonal chemistry. This area of research involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. cd-bioparticles.com The compound is instrumental in synthesizing a class of reagents used in "click chemistry," specifically the copper-free variant known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This compound is a crucial intermediate in the synthesis of strained cyclooctyne (B158145) derivatives, most notably Dibenzoazacyclooctyne (DBCO), also referred to as Aza-dibenzocyclooctyne (ADIBO). acs.orgchemicalbook.com The synthesis of DBCO from this precursor has been optimized for large-scale preparation. acs.org
The DBCO molecule contains a cyclooctyne ring fused to two benzene (B151609) rings, a structure that imparts significant ring strain. This intrinsic molecular tension makes the alkyne group exceptionally reactive toward azides, allowing the cycloaddition reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst. This reaction forms a stable triazole linkage, covalently connecting two molecules. The bioorthogonal nature of the DBCO-azide reaction prevents unwanted side reactions with biological macromolecules like proteins and nucleic acids. interchim.fr
The key advantages of using DBCO reagents derived from the this compound scaffold are summarized below:
| Feature | Description |
| High Reactivity | The ring strain significantly accelerates the reaction with azides, enabling fast and efficient conjugation even at low concentrations. |
| Biocompatibility | The reaction proceeds without a copper catalyst, which is toxic to living cells, making it ideal for in vivo and live-cell applications. cd-bioparticles.com |
| High Specificity | DBCO and azide (B81097) groups react selectively with each other and do not interfere with native functional groups found in biological systems. interchim.fr |
| Stability | DBCO reagents and the resulting triazole linkage are stable in aqueous environments under physiological conditions. cd-bioparticles.cominterchim.fr |
The DBCO reagents synthesized from this compound are widely used to modify and label biomolecules and to create advanced polymer materials.
Enzyme and Protein Functionalization: DBCO derivatives are frequently used to label proteins, peptides, and other biomolecules that have been modified to contain an azide group. This enables a wide range of applications:
Bioconjugation: Attaching molecules such as fluorophores, biotin, or polyethylene (B3416737) glycol (PEG) spacers to proteins for imaging and detection purposes. interchim.fr
Surface Immobilization: Covalently attaching azide-functionalized proteins or enzymes to surfaces functionalized with DBCO, such as nanoparticles or magnetic beads, for applications in diagnostics and biocatalysis. researchgate.net
Microarray Fabrication: Immobilizing azide-derivatized peptides onto DBCO-activated surfaces to create peptide microarrays for diagnostic assays. researchgate.netnih.govnih.gov
Polymer Chemistry Applications: In polymer and materials science, the SPAAC reaction involving DBCO is a powerful tool for creating and functionalizing complex polymer architectures.
Hydrogel Formation: DBCO-functionalized multi-arm PEG can be cross-linked with azide-functionalized PEG to form biocompatible hydrogels. These materials are used in tissue engineering and controlled drug release, as proteins can be immobilized within the gel structure. nih.gov
Polymer Brush Functionalization: Polymer brushes containing alkyne groups can be functionalized by reacting them with azido-containing compounds via SPAAC using DBCO/ADIBO reagents. researchgate.net
Surface Modification: The click reaction allows for the precise modification of surfaces, enabling the creation of materials with tailored properties for various applications. interchim.fr
Future Directions and Emerging Research Areas
Exploration of Undiscovered Reactivity Patterns
The reactivity of the 5,6-Dihydrodibenzo[b,f]azocine core is not yet fully charted, presenting an open field for discovering novel chemical transformations. Synthetic routes toward highly substituted dibenzo[b,f]azocine systems are noted to be generally lacking, which suggests that the reactivity of the parent scaffold is an underdeveloped area of study nih.gov.
Future research could focus on several promising avenues:
Novel Rearrangements: A study on the related 5,12-dihydrodibenzo[b,f] nih.govnih.govdiazocine-6,11-dione scaffold revealed an unprecedented rearrangement to 2-(2-aminophenyl)isoindoline-1,3-diones under basic conditions nih.govnih.govresearchgate.net. This finding suggests that the flexible eight-membered ring of this compound might also be susceptible to unique, undiscovered skeletal rearrangements when subjected to specific reagents or catalytic systems.
C-H Functionalization: Modern synthetic methods focusing on direct C-H bond functionalization could unlock new pathways for creating derivatives. Exploring the regioselectivity of such reactions on both the aromatic rings and the dihydroazocine bridge would be a significant step forward.
Ring-Opening and Expansion: Investigating reactions that could selectively open or expand the central eight-membered ring would provide access to entirely new molecular frameworks, further diversifying the chemical space accessible from this scaffold.
Systematic investigation into its behavior with a wide array of reagents, including electrophiles, nucleophiles, and radical species, will be crucial for building a comprehensive understanding of its chemical character.
Development of Asymmetric Synthetic Routes
The development of methods for the asymmetric synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. Currently, there is a notable absence of established asymmetric synthetic routes specifically targeting this compound and its derivatives. The inherent chirality of many substituted dibenzoazocines, stemming from either stereogenic centers or atropisomerism, underscores the critical need for stereocontrolled synthetic strategies.
Future research efforts should be directed toward:
Chiral Catalysis: Employing transition-metal catalysts with chiral ligands for key ring-forming reactions could enable the enantioselective synthesis of the dibenzoazocine core.
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources to construct the heterocyclic system is another viable strategy.
Organocatalysis: The use of small organic molecules as chiral catalysts could offer a powerful, metal-free alternative for inducing asymmetry in the synthesis of these scaffolds.
Achieving control over the three-dimensional arrangement of these molecules is essential for investigating their interactions with biological systems and for the development of advanced materials with specific chiroptical properties.
Advanced Characterization Techniques for Complex Structural Dynamics
The eight-membered ring of this compound imparts significant conformational flexibility. Understanding the complex structural dynamics—how the molecule contorts, flexes, and potentially interconverts between different conformations—is key to understanding its properties. While basic characterization is routine, advanced techniques are needed to map this dynamic landscape.
Emerging research in this area will likely involve:
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR): This technique is essential for studying conformational isomers and determining the energy barriers between them. The observation of distinct conformers in the NMR spectrum of a related pentacyclic system containing dihydrodiazocine-dione rings highlights the utility of this approach nih.gov.
Single-Crystal X-ray Diffraction: This method provides definitive information about the solid-state conformation of a molecule nih.govnih.govresearchgate.net. Analyzing a series of derivatives can reveal how different substituents influence the preferred molecular geometry.
Advanced Spectroscopic Methods: Techniques like femtosecond time-resolved spectroscopy could be used to study the ultrafast dynamics of the molecule, particularly if it is developed for applications in photoswitching or electronics, similar to studies on related diazocine systems researchgate.net.
A detailed understanding of the molecule's conformational preferences and dynamic behavior is a prerequisite for rational design.
Rational Design Principles for Targeted Material Properties
The this compound scaffold holds promise as a core structure for creating new materials with tailored functions. Its rigid aromatic wings combined with a flexible bridge make it an attractive building block. The concept of using such frameworks as "privileged structures" is already established for related compounds like 5,12-dihydrodibenzo[b,f] nih.govnih.govdiazocine-6,11-dione, which are considered valuable starting points for designing novel bioactive molecules nih.govnih.govresearchgate.net.
Future design strategies could target:
Bioactive Molecules: Research has shown that a library of substituted dibenzo[b,f]azocines can be synthesized to screen for specific biological activities, such as the inhibition of protein kinases nih.gov. This demonstrates a clear path toward the rational design of new therapeutic agents.
Organic Electronics: By analogy with other fused aromatic systems, derivatives of this compound could be designed to have specific electronic properties, making them candidates for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Molecular Switches: The structural isomer 5,6-dihydrodibenzo[c,g] nih.govnih.govdiazocine is part of a class of photoswitchable molecules researchgate.net. Rational design could be applied to imbue the this compound scaffold with similar light-responsive properties for applications in smart materials and molecular machines.
The table below outlines potential properties that could be targeted through the rational design of this compound derivatives.
| Target Property | Design Strategy | Potential Application |
| Biological Activity | Introduction of specific functional groups to interact with enzyme active sites. | Pharmaceuticals (e.g., kinase inhibitors) |
| Photoluminescence | Extension of π-conjugation, addition of electron-donating/withdrawing groups. | Organic Electronics (OLEDs) |
| Photoswitching | Incorporation of photoisomerizable moieties or modification of the core structure. | Smart Materials, Molecular Tweezers |
| Host-Guest Chemistry | Shaping the molecular cavity through substitution to create specific binding pockets. | Chemical Sensing, Supramolecular Chemistry |
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental work is a powerful engine for modern chemical research. For a molecule with the structural complexity of this compound, this integrated approach is not just beneficial but essential for rapid progress.
Future research will increasingly rely on this integration:
Predicting Conformations and Dynamics: Computational methods like Density Functional Theory (DFT) can be used to calculate the relative energies of different conformations and predict the most stable structures. For the related dibenzo[b,f]oxepine scaffold, DFT calculations have shown that the molecule adopts a non-planar, basket-like conformation mdpi.com. Similar studies on this compound would provide crucial insights that can guide experimental characterization.
Modeling Reactivity: Quantum chemical calculations can model reaction pathways and predict the outcomes of unexplored reactions, helping to prioritize experimental efforts. Such calculations have been used to understand the electronic ground states of related diazocine isomers researchgate.net.
Virtual Screening and Property Prediction: Before undertaking complex syntheses, computational models can predict the properties of hypothetical derivatives. This allows for the in silico design of molecules with desired biological activities or material properties, making the subsequent experimental work more efficient and targeted.
By combining the predictive power of theoretical chemistry with the definitive validation of laboratory experiments, researchers can accelerate the discovery of new reactions, properties, and applications for this compound.
Q & A
Q. Critical Factors :
- Catalyst selection (e.g., AlCl₃ vs. PPA) impacts reaction speed and byproduct formation.
- Solvent polarity (e.g., DMF vs. CH₂Cl₂) affects solubility and intermediate stability .
- Temperature control during reduction steps (e.g., DIBAL-H at 0°C vs. room temperature) minimizes side reactions .
How can regioselectivity challenges in Pd-catalyzed C–H functionalization of this compound derivatives be addressed?
Advanced Research Question
Regioselective C–H arylations require precise control over catalyst-substrate interactions:
- Ligand design : Bulky phosphine ligands (e.g., P(o-tol)₃) direct functionalization to sterically accessible C1 or C2 positions, avoiding competing pathways .
- Base optimization : Inexpensive bases like K₂CO₃ enhance Pd(II) catalyst turnover while suppressing undesired β-hydride elimination .
- Sequential functionalization : Two-step arylations (e.g., α-arylation followed by β-arylation) enable incorporation of distinct aryl groups with >80% selectivity .
Q. Methodological Insight :
- Monitor reaction progress via TLC or LC-MS to identify intermediates.
- Use X-ray crystallography (e.g., OLEX2 software ) to confirm regiochemical outcomes.
What analytical techniques are most reliable for characterizing this compound derivatives?
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR resolve ring junction protons (δ 4.5–5.5 ppm for bridgehead H) and confirm substitution patterns. Overlapping signals in crowded regions may require 2D experiments (COSY, HSQC) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray Diffraction : OLEX2 software facilitates structural elucidation, particularly for stereoisomers or polymorphs.
How do catalytic mechanisms differ between hypervalent iodine and copper-based systems in azocine synthesis?
Advanced Research Question
- Hypervalent iodine (e.g., PhI(OAc)₂) : Mediates oxidative iodocyclization via a radical or iodonium ion intermediate, enabling metal-free synthesis. Quantum yield calculations suggest a single-electron transfer (SET) pathway dominates .
- Copper catalysis (e.g., CuBr₂) : Operates through a Lewis acid mechanism, polarizing carbonyl groups to activate allylamine substrates for [4+2] cycloaddition. Catalyst loading (5–10 mol%) directly correlates with reaction rate .
Q. Contradictions :
- Hypervalent iodine systems may produce iodinated byproducts, requiring rigorous purification .
- Copper catalysts risk substrate decomposition under aerobic conditions .
How can researchers resolve contradictions in spectral data for azocine derivatives?
Advanced Research Question
- Unexpected NMR shifts : Protonate basic nitrogen atoms (e.g., with HCl) to simplify splitting patterns. Compare experimental data with DFT-calculated chemical shifts .
- Ambiguous HRMS adducts : Use isotopic labeling (e.g., ¹³C) or collision-induced dissociation (CID) to distinguish [M+Na]⁺ from fragment ions .
- Crystallographic disorder : Refine X-ray data with SHELXL to model alternative conformers or solvent occupancy.
What strategies are used to evaluate the biological activity of this compound derivatives?
Advanced Research Question
- In vitro assays : Screen for CNS activity (e.g., serotonin reuptake inhibition) using radioligand binding assays, referencing structural analogs like carbamazepine .
- ADMET profiling : Assess metabolic stability (e.g., cytochrome P450 inhibition) and blood-brain barrier permeability via PAMPA assays .
- Structure-activity relationship (SAR) : Introduce substituents (e.g., trifluoroacetyl groups) at the 5-position to modulate lipophilicity and target engagement .
How are computational methods applied to design novel azocine-based materials?
Advanced Research Question
- Photophysical modeling : Time-dependent DFT (TD-DFT) predicts absorption/emission spectra for OLED applications, leveraging the diazocine core’s twisted conformation .
- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina, guided by crystallographic data .
- Thermodynamic stability : Calculate strain energy (e.g., via Gaussian09) to optimize ring size and substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
